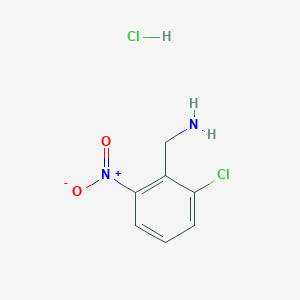
sodium (azepane-1-carbothioyl)sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (azepane-1-carbothioyl)sulfanide is a chemical compound with the molecular formula C7H13NS2Na. It is known for its unique structure, which includes an azepane ring and a carbothioyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (azepane-1-carbothioyl)sulfanide typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C7H13NS2H+NaOH→C7H13NS2Na+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Sodium (azepane-1-carbothioyl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted azepane derivatives.
科学的研究の応用
Sodium (azepane-1-carbothioyl)sulfanide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of sodium (azepane-1-carbothioyl)sulfanide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
- Sodium (piperidine-1-carbothioyl)sulfanide
- Sodium (morpholine-1-carbothioyl)sulfanide
- Sodium (pyrrolidine-1-carbothioyl)sulfanide
Uniqueness
Sodium (azepane-1-carbothioyl)sulfanide is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the azepane ring can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
24678-65-7 |
|---|---|
分子式 |
C7H13NNaS2 |
分子量 |
198.3 g/mol |
IUPAC名 |
sodium;azepane-1-carbodithioate |
InChI |
InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10); |
InChIキー |
SGEZZUOVGZUFDS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
正規SMILES |
C1CCCN(CC1)C(=S)S.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)





